molecular formula C23H20N6O B3030405 Mocetinostat CAS No. 9003-99-0

Mocetinostat

Katalognummer: B3030405
CAS-Nummer: 9003-99-0
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: HRNLUBSXIHFDHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mocetinostat is synthesized through a multi-step process involving the formation of a benzamide core structure. The synthesis typically starts with the reaction of 2-aminobenzamide with 4-(pyridin-3-yl)pyrimidin-2-ylamine under specific conditions to form the desired product .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Mechanism of HDAC Inhibition

Mocetinostat selectively inhibits class I HDAC isoforms (HDAC1, HDAC2, HDAC3) by binding to their catalytic sites . This inhibition prevents deacetylation of histone and non-histone proteins, altering chromatin structure and gene expression.

Target HDACs Inhibition Selectivity Biological Consequence
HDAC1IC₅₀ = 0.15 μMUpregulation of KLF4, FOXO1
HDAC2IC₅₀ = 0.29 μMSuppression of NF-κB nuclear translocation
HDAC3IC₅₀ = 1.66 μMActivation of PGC-1α pathways

Gene Expression Modulation

This compound induces chromatin remodeling, leading to transcriptional changes in joint tissue cells:

Upregulated Genes

  • Cartilage Anabolism :

    • COL2A1 (Collagen type II α1): Increased 4.2-fold

    • COL11A2 (Collagen type XI α2): Increased 3.8-fold

    • SOX9 (SRY-box transcription factor 9): Increased 2.5-fold

  • Anti-Inflammatory/Catabolic Regulation :

    • KLF4 (Krüppel-like factor 4): Increased 5.1-fold

    • FOXO1 (Forkhead box O1): Increased 3.3-fold

Downregulated Genes

  • Hypertrophy/Inflammation :

    • ADAMTS5 (A disintegrin and metalloproteinase with thrombospondin motifs 5): Reduced 65%

    • IL6 (Interleukin 6): Reduced 72%

    • RUNX2 (Runt-related transcription factor 2): Reduced 58%

Proteomic Effects

Global proteomics analysis (TMT-MS) in TC28a2 chondrocytes treated with 1 μM this compound revealed:

Protein Regulation Count Key Pathways Affected
Upregulated Proteins853Mitochondrial biogenesis, Oxidative phosphorylation
Downregulated Proteins1,035NF-κB signaling, ECM degradation

Notably, this compound increased PGC-1α expression by 2.7-fold, enhancing mitochondrial biogenesis and reducing oxidative stress .

Functional Impact in OA Models

In murine destabilization of medial meniscus (DMM) models, this compound (10 mg/kg, i.p.) showed:

  • Cartilage Protection : 47% reduction in OARSI histopathology scores

  • Anti-Catabolic Activity : 62% suppression of MMP13 in synovium

  • Pain Reduction : 55% improvement in weight-bearing asymmetry

Chemical Interactions

This compound (C₂₃H₂₀N₆O) features:

  • Binding Motifs :

    • N-(2-aminophenyl)benzamide group (HDAC zinc-binding domain interaction)

    • 4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl] moiety (hydrophobic pocket binding)

Property Value
Molecular Weight396.45 g/mol
SMILESC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4
CAS Registry726169-73-9

Mechanistic Pathways

This compound’s therapeutic effects are mediated through:

  • KLF4 Activation : Drives chondrogenesis and suppresses hypertrophy via PGC-1α upregulation .

  • HDAC1/2/3 Inhibition : Blocks NF-κB nuclear translocation, reducing inflammatory cytokines (e.g., IL-6, TNF-α) .

  • FOXO1 Induction : Enhances antioxidant responses and ECM synthesis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Mocetinostat: this compound is unique in its selective inhibition of specific histone deacetylase enzymes, which allows for targeted therapeutic effects with potentially fewer side effects compared to other histone deacetylase inhibitors .

Biologische Aktivität

Mocetinostat (MGCD0103) is a class I selective histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various cancers and degenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential applications.

This compound functions primarily by inhibiting histone deacetylases, which play a crucial role in regulating gene expression through chromatin remodeling. By inhibiting these enzymes, this compound promotes the accumulation of acetylated histones, leading to:

  • Gene Activation : Upregulation of genes associated with cell differentiation and apoptosis.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, preventing their proliferation.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways, particularly in joint tissues.

Antiproliferative Effects

This compound has demonstrated potent antiproliferative activity across various cancer types. A Phase II study evaluated its efficacy in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). The results indicated:

  • Overall Response Rate : 18.9% for DLBCL and 11.5% for FL.
  • Clinical Benefit : 54.1% of DLBCL patients and 73.1% of FL patients experienced clinical benefits, including stable disease or response .

Combination Therapies

This compound has been explored in combination with other agents to enhance therapeutic outcomes:

  • With Gemcitabine : A study showed that combining this compound with gemcitabine was feasible and resulted in modest activity in leiomyosarcoma patients. The combination aimed to exploit synergistic effects to improve treatment responses .
  • With Durvalumab : In non-small cell lung cancer (NSCLC), this compound combined with durvalumab exhibited a durable objective response rate of 11.5%, indicating potential benefits for patients unresponsive to prior therapies .

Biological Activity in Osteoarthritis

Recent research has highlighted this compound's protective effects against osteoarthritis (OA). Key findings include:

  • Gene Regulation : this compound upregulated cartilage signature genes such as COL2A1 and SOX9, while downregulating hypertrophic markers like COL10A1 and inflammatory genes such as IL6 in human chondrocytes .
  • Animal Studies : Intraperitoneal administration in mice reduced OA severity and improved pain behaviors, suggesting that this compound may serve as a disease-modifying osteoarthritis drug (DMOAD) .

Phase II Clinical Trials

Several Phase II trials have assessed the efficacy of this compound across different patient populations:

Study FocusPatient PopulationDosageResponse Rate
DLBCL and FLRelapsed/refractory DLBCL and FL70–110 mg TIW18.9% DLBCL; 11.5% FL
Urothelial CarcinomaAdvanced/metastatic disease70 mg TIW11% partial response
Combination with GemcitabineLeiomyosarcoma patientsNot specifiedModest activity observed
NSCLC with DurvalumabAdvanced NSCLC70 mg TIW11.5% response rate

Eigenschaften

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLUBSXIHFDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222945
Record name Mocetinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Peroxidase
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16483
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth.
Record name Mocetinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

726169-73-9, 9003-99-0
Record name Mocetinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=726169-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mocetinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mocetinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peroxidase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mocetinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peroxidase
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOCETINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mocetinostat
Reactant of Route 2
Reactant of Route 2
Mocetinostat
Reactant of Route 3
Reactant of Route 3
Mocetinostat
Reactant of Route 4
Mocetinostat
Reactant of Route 5
Mocetinostat
Reactant of Route 6
Reactant of Route 6
Mocetinostat
Customer
Q & A

Q1: What is peroxidase, and what is its primary function?

A: Peroxidases are a large family of enzymes that catalyze the oxidation of a variety of organic and inorganic substrates using hydrogen peroxide (H2O2) as an electron acceptor [, , , , ]. These enzymes play crucial roles in various biological processes, including detoxification of reactive oxygen species, biosynthesis of lignin and other cell wall components, and defense against pathogens [, , , , ].

Q2: How do peroxidases interact with their substrates?

A: Peroxidases typically contain a heme prosthetic group, often iron protoporphyrin IX, at their active site [, ]. The catalytic cycle involves a two-electron oxidation of the enzyme by hydrogen peroxide, forming a highly reactive intermediate called Compound I. Compound I then oxidizes the substrate by one electron, generating a substrate radical and Compound II. Finally, Compound II oxidizes another substrate molecule, returning the enzyme to its resting state [, , ].

Q3: What are the downstream effects of peroxidase activity?

A: The downstream effects of peroxidase activity are highly dependent on the specific enzyme and substrate involved. For example, in plants, peroxidases contribute to lignin biosynthesis, strengthening cell walls and providing resistance against pathogens [, ]. In mammals, glutathione peroxidase utilizes glutathione to reduce hydrogen peroxide to water, protecting cells from oxidative damage [].

Q4: Can you provide information about the structural characterization of peroxidases?

A: The specific molecular formula and weight of peroxidases vary depending on the source and isoform. For example, horseradish peroxidase (HRP), a commonly studied peroxidase, has a molecular weight of approximately 44 kDa []. Spectroscopic techniques like UV-Vis, circular dichroism, and resonance Raman spectroscopy are frequently employed to characterize the heme environment and structural changes in peroxidases [, , ].

Q5: How do different factors influence the stability and activity of peroxidases?

A: Peroxidase activity and stability are influenced by various factors like pH, temperature, and the presence of inhibitors or activators [, , ]. For instance, tobacco peroxidase exhibits enhanced stability at acidic pH in the presence of calcium cations [], while bovine lactoperoxidase activity is stabilized by the cationic surfactant benzalkonium chloride [].

Q6: What are some known applications of peroxidases?

A: Peroxidases find applications in various fields due to their catalytic properties. They are used in diagnostic assays, like ELISA, for signal amplification []. In bioremediation, fungal peroxidases, such as lignin peroxidase, contribute to the degradation of lignin and other pollutants [, ]. Moreover, peroxidases are being explored for potential use in biocatalysis, biosensing, and biofuel production [, , ].

Q7: How does computational chemistry contribute to peroxidase research?

A: Computational chemistry plays a vital role in understanding peroxidase structure, function, and mechanism. Molecular modeling and simulations can provide insights into substrate binding, catalytic mechanisms, and the impact of mutations on enzyme activity [, ]. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity and properties of novel peroxidase substrates or inhibitors [].

Q8: How does the structure of a peroxidase influence its activity and selectivity?

A: The structure of a peroxidase, particularly the architecture of its active site, significantly influences its activity and substrate specificity []. Mutations or modifications in the distal histidine, a crucial residue in the active site, can significantly alter peroxidase activity, as demonstrated with horseradish peroxidase mutants [, ]. Furthermore, the size and shape of the substrate-binding pocket dictate the range of substrates a peroxidase can accommodate [].

Q9: What are some strategies for improving the stability and formulation of peroxidases?

A: Various strategies are employed to enhance peroxidase stability and facilitate their use in different applications. Immobilization on solid supports, such as silica-titanium oxide or poly(l-lysine) films, can significantly enhance enzyme stability and enable their use at elevated temperatures [, ]. Additionally, the addition of stabilizers, like surfactants or polyols, can protect peroxidases from denaturation and improve their shelf life [].

Q10: Are there any safety regulations concerning the use of peroxidases?

A: While peroxidases are generally considered safe for many applications, appropriate safety guidelines should be followed when handling and using these enzymes, especially in industrial settings. Depending on the application, regulatory agencies like the FDA or EPA may have specific guidelines regarding the use and disposal of peroxidase-containing products [].

Q11: Can you provide information about peroxidase levels in relation to disease?

A: Altered peroxidase activity has been linked to various diseases, although the specific role of peroxidases in disease pathogenesis remains an area of active research. For example, decreased glutathione peroxidase activity has been observed in patients with chronic pancreatitis and oral cavity malignancies [, ]. Conversely, increased peroxidase activity has been reported in certain cancers and inflammatory conditions [, , ].

Q12: What are some challenges and future directions in peroxidase research?

A: Despite significant advances in peroxidase research, several challenges and opportunities remain. Developing highly active and stable peroxidases for industrial applications, understanding the complex interplay of peroxidases in various biological processes, and exploring their therapeutic potential for treating diseases are just a few areas where further research is needed [, , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.